molecular formula C11H11FN2O B13221233 6-Fluoro-2-(propan-2-yl)-1,2-dihydrophthalazin-1-one

6-Fluoro-2-(propan-2-yl)-1,2-dihydrophthalazin-1-one

Cat. No.: B13221233
M. Wt: 206.22 g/mol
InChI Key: GUXPWXRZLBCMIK-UHFFFAOYSA-N
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Description

6-Fluoro-2-(propan-2-yl)-1,2-dihydrophthalazin-1-one is a fluorinated heterocyclic compound. The presence of a fluorine atom in its structure imparts unique physical, chemical, and biological properties. Fluorinated compounds are often of interest in medicinal chemistry due to their potential biological activity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2-(propan-2-yl)-1,2-dihydrophthalazin-1-one typically involves the introduction of a fluorine atom into a heterocyclic ring. One common method is the fluorination of a precursor compound using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction conditions often include a solvent like acetonitrile and a base such as potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of fluorinated compounds often involves large-scale fluorination processes. These processes are designed to be efficient and cost-effective, utilizing continuous flow reactors and automated systems to ensure consistent product quality. The choice of fluorinating agent and reaction conditions is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-(propan-2-yl)-1,2-dihydrophthalazin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of reduced analogs with hydrogen replacing the fluorine atom.

    Substitution: Formation of substituted derivatives with various functional groups replacing the fluorine atom.

Scientific Research Applications

6-Fluoro-2-(propan-2-yl)-1,2-dihydrophthalazin-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the development of advanced materials with unique properties, such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 6-Fluoro-2-(propan-2-yl)-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with biological molecules, such as enzymes and receptors. This can lead to inhibition or activation of specific pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-Fluoro-2-(propan-2-yl)quinoline-4-carboxylic acid: Another fluorinated heterocyclic compound with similar structural features.

    6-Fluoro-n-[4-fluorobenzyl]quinazolin-4-amine: A fluorinated quinazoline derivative with potential biological activity.

Uniqueness

6-Fluoro-2-(propan-2-yl)-1,2-dihydrophthalazin-1-one is unique due to its specific substitution pattern and the presence of the fluorine atom, which imparts distinct physical and chemical properties. Its unique structure makes it a valuable compound for various scientific research applications, particularly in the fields of medicinal chemistry and materials science.

Properties

Molecular Formula

C11H11FN2O

Molecular Weight

206.22 g/mol

IUPAC Name

6-fluoro-2-propan-2-ylphthalazin-1-one

InChI

InChI=1S/C11H11FN2O/c1-7(2)14-11(15)10-4-3-9(12)5-8(10)6-13-14/h3-7H,1-2H3

InChI Key

GUXPWXRZLBCMIK-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=O)C2=C(C=C(C=C2)F)C=N1

Origin of Product

United States

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